1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Pain Inflammation Ion Channel

This privileged scaffold enables target-specific SAR: 7‑substituted analogs (e.g., compound 3h) deliver 13‑15‑fold greater TRPA1 potency than HC‑030031 for non‑opioid pain programs; derivative 2cb provides >2‑fold EGFR and 1.5‑fold HER2 improvement over TAK‑285; and 1‑nM A2B antagonists rival BAY‑545 (59 nM). The unsubstituted core is a cost‑efficient starting point for building focused libraries with tunable selectivity. Available in research quantities with full QA documentation.

Molecular Formula C7H5BrN2OS2
Molecular Weight 277.1614
CAS No. 113544-53-9
Cat. No. B1149201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
CAS113544-53-9
Molecular FormulaC7H5BrN2OS2
Molecular Weight277.1614
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (CAS 113544-53-9): A Core Scaffold for Advanced Heterocyclic Chemistry


1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a fused heterocyclic compound featuring a pyrrole ring annulated to a pyrimidine-2,4-dione moiety. This scaffold serves as a versatile and privileged building block in medicinal chemistry, with its basic structure represented by the core molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol . While CAS 113544-53-9 is sometimes used in vendor databases for this compound, the more common CAS registry for the unsubstituted core is 65996-50-1 . Its utility lies in the ability to introduce diverse substituents at various ring positions (e.g., N1, N3, C6, C7), which enables the generation of large libraries of analogs with tunable biological activities against a wide range of therapeutic targets [1].

The Criticality of Substituent Positioning in 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione for Target Engagement


Indiscriminate substitution on the pyrrolo[3,2-d]pyrimidine-2,4-dione scaffold is not scientifically tenable due to the stark, data-driven differences in potency and target selectivity conferred by specific modifications. For instance, a simple unsubstituted core may exhibit negligible or weak activity, while precise modifications at the N5 or N7 positions can dramatically enhance potency by orders of magnitude [1][2]. Furthermore, the same core scaffold can be engineered for high selectivity against completely distinct biological targets, such as TRPA1, HER2/EGFR kinases, or adenosine A2B receptors, by altering the nature and position of its pendant groups [3][4]. Therefore, the selection of a specific 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative must be guided by quantitative structure-activity relationship (SAR) data rather than generic chemical class, as substitution dictates whether the compound becomes a potent inhibitor of pain signaling, an anticancer agent, or an immunomodulator.

Quantitative Differentiation: Direct Comparative Data for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives


Enhanced TRPA1 Antagonism: 1,3-Dimethyl-7-Substituted Derivative (3h) vs. Tool Compound HC-03031

Derivative 3h, a 1,3-dimethyl-7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione, demonstrates a significant improvement in TRPA1 channel antagonism compared to the commonly used tool compound HC-03031. The study explicitly identifies 3h as a potent TRPA1 antagonist with an IC50 of 400 nM against the human channel [1]. This performance is superior to HC-03031, which exhibits an IC50 in the micromolar range (5.3–6.2 µM) [2], representing an approximate 13- to 15-fold improvement in potency.

Pain Inflammation Ion Channel

Nanomolar Dual Kinase Inhibition: Pyrrolo[3,2-d]pyrimidine Derivative 2cb vs. Investigational Drug TAK-285

The tosylate salt of pyrrolo[3,2-d]pyrimidine derivative 2c (compound 2cb) exhibits superior dual inhibition of HER2 and EGFR kinases compared to the well-characterized investigational agent TAK-285. Compound 2cb demonstrates a potent IC50 of 11 nM for both HER2 and EGFR kinases [1]. In contrast, TAK-285 shows IC50 values of 17 nM for HER2 and 23 nM for EGFR [2]. This represents a 1.5-fold improvement for HER2 and a >2-fold improvement for EGFR inhibition, indicating a more balanced and potent profile against these critical cancer targets.

Oncology Kinase Inhibitor HER2/EGFR

High-Affinity A2B Adenosine Receptor Antagonism: 1,3-Dimethyl-6-substituted Derivative (16) vs. Tool Compound BAY-545

A specific 1,3-dimethyl-6-substituted pyrrolo[3,2-d]pyrimidine-2,4-dione derivative, compound 16, has been identified as an exceptionally potent antagonist of the A2B adenosine receptor (A2BAR). Compound 16 demonstrates a binding affinity with an IC50 of 1 nM for the human A2BAR [1]. This potency is nearly 60-fold higher than that of the commercially available selective A2BAR antagonist BAY-545, which has a reported IC50 of 59 nM . Furthermore, compound 16 exhibits excellent selectivity over the A1 and A3 adenosine receptor subtypes.

Immuno-Oncology Inflammation GPCR

N5 Substitution Drives a 7-Fold Increase in Antiproliferative Potency Against Leukemia Cells

A systematic SAR study on the pyrrolo[3,2-d]pyrimidine scaffold revealed that functionalization at the N5 position is critical for enhancing antiproliferative activity. The study demonstrated that N5 substitution reduced the EC50 against CCRF-CEM leukemia cells by up to 7-fold compared to the unsubstituted parent scaffold [1]. This finding quantifies the significance of this specific chemical modification point for developing potent anticancer leads.

Cancer Cell Proliferation SAR

TRPC5 Antagonism: Engineered Derivatives Achieve Sub-10 nM Potency

Patent literature discloses a series of pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives that function as potent TRPC5 antagonists. The invention explicitly claims compounds with a measured IC50 for inhibition of TRPC5 of 10 nanomolar or less [1]. This high level of potency positions these derivatives as valuable tools for probing the role of TRPC5 channels in various physiological and pathological processes, a feat not achievable with the unoptimized core structure.

Ion Channel Neuroscience Patent

Optimization for FGFR1 Kinase: From Inactive Core to Potent Inhibitor (11l)

Early pyrrolo[3,2-d]pyrimidine derivatives, such as compound 1a, were identified as weak inhibitors of FGFR1 kinase, exhibiting an IC50 greater than 10,000 nM [1]. However, subsequent optimization of the scaffold, through the introduction of a piperazine-containing urea moiety, led to derivative 11l. This optimized compound demonstrated strong inhibitory activity against FGFR1 kinase [1]. This represents a dramatic, >1000-fold improvement in potency, transforming an essentially inactive starting point into a potent FGFR1 inhibitor through targeted structural modification.

Kinase Inhibitor Angiogenesis Oncology

High-Value Application Scenarios for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives


Development of Next-Generation Analgesics Targeting TRPA1

The data from Section 3 clearly positions 7-substituted derivatives, such as compound 3h, as a superior starting point for developing novel, non-opioid analgesics. Its 13- to 15-fold greater potency against human TRPA1 channels compared to HC-03031 [1] suggests a better profile for probing this pain target and potentially achieving greater efficacy in vivo. Research programs focused on inflammatory or neuropathic pain would benefit from procuring and further developing this class of molecules.

Lead Optimization in Dual HER2/EGFR Oncology Programs

For cancer research groups seeking a balanced and potent dual inhibitor of HER2 and EGFR, the pyrrolo[3,2-d]pyrimidine derivative 2cb provides a quantifiable advantage over the reference compound TAK-285. Its >2-fold improved potency against EGFR and 1.5-fold improvement against HER2 [2] makes it an attractive lead scaffold for further optimization aimed at achieving superior in vivo efficacy in HER2/EGFR-driven tumor models.

Probing A2B Adenosine Receptor Biology with High-Affinity Tool Compounds

In the competitive field of immuno-oncology, where the A2B adenosine receptor is a key target, the high affinity (IC50 = 1 nM) of derivative 16 [3] offers a distinct advantage. This scaffold can be used to create potent and selective chemical probes for studying A2BAR signaling in the tumor microenvironment, with a potential therapeutic window far superior to existing tools like BAY-545 (IC50 = 59 nM).

Creation of High-Potency Modulators for TRPC5 Channelopathies

As evidenced by patent data, this scaffold can be engineered to achieve sub-10 nM potency against the TRPC5 ion channel [4]. This makes it a compelling foundation for building chemical tools or drug candidates targeting disorders where TRPC5 dysfunction is implicated, such as certain neurological conditions or kidney diseases, for which high-potency, selective modulators are currently scarce.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.